Prothioconazole-4-hydroxy-desthio

Description

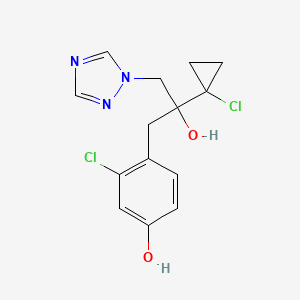

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c15-12-5-11(20)2-1-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPNFTVYLXGBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CC2=C(C=C(C=C2)O)Cl)(CN3C=NC=N3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020499 | |

| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856045-88-0 | |

| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution in Environmental and Agro Biological Matrices

Presence and Quantification in Plant Systems

Scientific literature extensively documents the rapid degradation of the parent compound prothioconazole (B1679736) to its main metabolite, prothioconazole-desthio, in various plant systems. mdpi.comnih.govnih.gov However, specific quantitative data and detailed metabolism studies focusing solely on Prothioconazole-4-hydroxy-desthio are limited in the available research.

Metabolism studies in wheat, peanut, and sugar beet indicate that a significant pathway involves the formation of multiple structural isomers of monohydroxylated prothioconazole-desthio. fao.org While these hydroxylated metabolites and their conjugates can represent a notable portion of the total radioactive residue (TRR) in certain crop matrices, they individually constitute less than 10% of the TRR. fao.org An EPA assessment also identifies prothioconazole-3,4,5, and 6-hydroxy-desthio as minor transformation products. epa.gov

Crop-Specific Metabolism Studies (e.g., Wheat, Peanut, Sugar Beet, Cotton, Garlic, Onions, Shallots)

The metabolism of prothioconazole is considered broadly similar across wheat, peanut, and sugar beet. fao.org The primary metabolite identified in significant quantities in crops like wheat and rice is prothioconazole-desthio. mdpi.comnih.gov While hydroxylated forms of this metabolite are known to exist, specific studies quantifying this compound in the listed crops were not found in the search results.

Occurrence in Confined Rotational Crops

In studies of rotational crops, the nature of the residue was found to be similar to that in treated wheat. fao.org The major metabolites identified were prothioconazole-desthio and other triazole-derived acids. fao.org Specific data on the occurrence and concentration of this compound in rotational crops is not detailed in the available literature.

Identification in Aquatic Systems and Sediments

Prothioconazole can enter aquatic systems through runoff and spray drift. mdpi.comalbaugh.com In aqueous environments, it degrades via photolysis to prothioconazole-desthio, which is more resistant to further degradation. regulations.gov Research has focused on the potential risks of prothioconazole and prothioconazole-desthio to aquatic organisms. mdpi.comresearchgate.net However, specific identification or quantification of this compound in aquatic systems or sediments is not documented in the provided search results.

Presence in Non-Target Organisms (e.g., Ruminant Tissues, Milk) as a Metabolite

In mammals, prothioconazole is primarily metabolized to the desthio analog. nih.govnih.govnih.gov According to a fact sheet from the Environmental Protection Agency (EPA), residues of prothioconazole-desthio, along with its 4-hydroxy metabolites, may be found in the edible tissues and milk of ruminants. epa.gov This indicates that this compound is a recognized metabolite in these non-target organisms. However, specific quantitative data from residue studies in ruminant tissues or milk were not available in the search results.

No quantitative data tables for this compound could be generated as specific concentration values in the outlined matrices were not present in the search results.

Advanced Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Protocols

Effective extraction and sample clean-up are foundational steps for reliable analysis. Various protocols have been developed and optimized for the isolation of prothioconazole-4-hydroxy-desthio from complex sample matrices such as crops, animal tissues, and soil.

Aqueous Acetonitrile (B52724) Extraction

A widely adopted method for extracting prothioconazole (B1679736) and its metabolites, including this compound, from diverse samples is aqueous acetonitrile extraction. nih.govapvma.gov.auresearchgate.net This technique involves homogenizing the sample with a mixture of acetonitrile and water. fao.orgcipac.orgtind.io For instance, in the analysis of animal-derived food products, samples are extracted with either acetonitrile or a combination of acetonitrile and water. nih.gov Similarly, for plant materials, a mixture of acetonitrile and water, often in a 4:1 (v/v) ratio and containing L-cysteine hydrochloride, is used to extract the analytes through high-speed blending. fao.org This extraction procedure has been demonstrated to be quantitative for prothioconazole-desthio in cereal and rape materials, even with incurred radioactive residues from metabolism studies. tind.io Following extraction, the resulting solution is typically filtered and may be further diluted before analysis. fao.orgtind.io

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a critical clean-up step that purifies the sample extract by removing interfering matrix components. For the analysis of prothioconazole metabolites, C18 (octadecyl) cartridges are commonly employed. epa.govepa.gov After the initial extraction, the sample extracts are passed through the C18 SPE cartridge. epa.gov The analytes of interest are retained on the sorbent while other matrix components are washed away. The purified analytes are then eluted from the cartridge, typically with a solvent mixture like acetonitrile and water. epa.gov This process is essential for reducing matrix effects and enhancing the sensitivity and accuracy of subsequent chromatographic analysis. epa.gov For example, in the analysis of water samples, after the addition of internal standards, the samples are extracted using a C18 SPE cartridge and then eluted for LC-MS/MS analysis. epa.gov

Role of Acid Hydrolysis for Liberating Conjugates

In biological systems, metabolites like this compound can exist in conjugated forms, often bound to molecules such as glucuronic acid. apvma.gov.aufao.org To accurately quantify the total amount of the metabolite, a hydrolysis step is necessary to break these bonds and release the free form of the analyte. Acid hydrolysis is a common procedure used for this purpose. apvma.gov.aufao.org

This process typically involves heating the sample extract with a strong acid, such as 5N HCl, under reflux for a specified period, for instance, two hours. fao.org This treatment effectively cleaves the glycosidic linkages of conjugates, converting them into their respective aglycones. apvma.gov.aufao.org For animal matrices, acid hydrolysis is particularly important for liberating non-aromatic precursor compounds and conjugated metabolites. apvma.gov.au The resulting solution, containing the liberated this compound, can then be further processed and analyzed. This step is crucial for a comprehensive risk assessment, as it ensures that the total residue, including both free and conjugated forms, is accounted for. regulations.gov

Chromatographic Separation and Mass Spectrometric Detection

Following extraction and clean-up, advanced chromatographic and mass spectrometric techniques are utilized for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the cornerstone for the sensitive and selective determination of this compound. nih.govapvma.gov.auepa.govfao.org This technique combines the powerful separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

In this method, the sample extract is injected into an HPLC system, where the analytes are separated on a reversed-phase column, such as a C18 column. fao.orgregulations.gov The mobile phase typically consists of an acetonitrile and water gradient, often with the addition of acetic acid. fao.orgtind.io After separation, the analytes enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used, typically in the positive ion mode for prothioconazole-desthio and its hydroxylated metabolites. fao.orgregulations.gov

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions. regulations.govtind.io For instance, a common transition for prothioconazole-desthio is m/z 312 → 70. fao.org This high degree of specificity allows for accurate quantification even in complex matrices. The method is validated to have low limits of quantification (LOQ), often in the range of 0.004 mg/kg to 0.01 mg/kg in various animal tissues and milk. apvma.gov.aufao.org

Table 1: HPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Details | Source(s) |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | nih.govapvma.gov.auepa.govfao.org |

| Separation Column | Reversed-phase C18 | fao.orgregulations.gov |

| Mobile Phase | Acetonitrile/water gradient with acetic acid | fao.orgtind.io |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode | fao.orgregulations.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | regulations.govtind.io |

| Quantification Transition | m/z 312 → 70 (for prothioconazole-desthio) | fao.org |

| Limit of Quantification | 0.004 - 0.01 mg/kg in animal matrices | apvma.gov.aufao.org |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QqTOF-MS) for Degradation Product Identification

For the identification of unknown degradation products of prothioconazole, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QqTOF-MS) is a powerful tool. nih.gov This technique offers high resolution and accurate mass measurements, which are essential for elucidating the elemental composition and structure of unknown compounds.

UPLC provides faster separations and better resolution compared to conventional HPLC. The QqTOF mass spectrometer allows for the acquisition of full-scan mass spectra with high mass accuracy, enabling the identification of a wide range of degradation products in a single analysis. In a study on the microbial degradation of prothioconazole, UPLC-QqTOF-MS analysis led to the identification of 62 different degradation products. nih.govdp.tech The main products identified were prothioconazole-desthio, prothioconazole-dechloropropyl, and oxidizing prothioconazole. nih.gov This comprehensive profiling of degradation products is crucial for understanding the environmental fate and metabolism of the parent compound.

Use of Isotopic Internal Standards

The quantification of this compound, along with its parent compound and other metabolites, predominantly relies on liquid chromatography with tandem mass spectrometry (LC-MS/MS). regulations.govgovinfo.govfederalregister.gov A critical component of ensuring the accuracy and precision of these methods is the use of isotopically labeled internal standards. epa.govepa.govregulations.gov

In typical analytical procedures for animal commodities, after extraction and hydrolysis to release conjugated residues, a mixture of isotopically labeled internal standards is added to the sample extract before analysis. regulations.govregulations.govgovinfo.gov This technique involves adding a known quantity of a labeled version of the analyte (or a chemically similar compound) to the sample. The labeled standard behaves almost identically to the native analyte during sample preparation, extraction, and ionization in the mass spectrometer. By measuring the ratio of the native analyte to the stable isotope-labeled standard, analysts can correct for any loss of analyte during sample workup and for variations in instrument response (matrix effects), leading to highly accurate and precise quantification. epa.govfao.org For instance, analytical methods for residues in water and soil utilize this approach, where quantification is performed against a known amount of heavy isotopic internal standards. epa.govepa.govpublications.gc.ca

Validation and Performance Characteristics of Analytical Methods

Regulatory bodies require that analytical methods for pesticide residues are thoroughly validated to demonstrate their suitability for enforcement and risk assessment. This includes establishing key performance characteristics for this compound.

Limits of Quantification (LOQ) and Detection (LOD)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration that can be distinguished from background noise. For this compound, specific LOQs have been established for various animal-derived matrices using validated LC-MS/MS methods. epa.govapvma.gov.au

Method 01009, for example, was developed for the determination of residues including this compound in matrices of animal origin. fao.org Similarly, other LC-MS/MS methods have been validated for the analysis of this metabolite in milk and cattle tissues. epa.govpublications.gc.ca The validated LOQs for this compound are detailed in the table below.

Table 1: Limits of Quantification (LOQ) for this compound in Various Matrices

| Matrix | LOQ (mg/kg) | Analytical Method |

|---|---|---|

| Bovine Muscle | 0.01 | HPLC-MS/MS epa.govapvma.gov.aufao.org |

| Bovine Liver | 0.01 | HPLC-MS/MS epa.govapvma.gov.aufao.org |

| Bovine Kidney | 0.01 | HPLC-MS/MS epa.govapvma.gov.aufao.org |

| Bovine Fat | 0.01 - 0.05 | HPLC-MS/MS apvma.gov.aufao.org |

Recovery and Reproducibility Assessments

Method validation includes recovery experiments to assess the accuracy of the method. These studies involve spiking blank matrix samples with a known concentration of the analyte and measuring the percentage recovered. For a method to be considered acceptable, mean recoveries are typically expected to be within the range of 70-120%, with a relative standard deviation (RSD) of less than 20%. fao.org

Validation data for the analytical methods used to quantify this compound have demonstrated adequate recovery and reproducibility. epa.govpublications.gc.ca For example, validation for the enforcement method in livestock commodities demonstrated adequate recoveries for prothioconazole, prothioconazole-desthio, and prothioconazole-4-hydroxy at various fortification levels, including the LOQ. epa.gov The results from both method validation and concurrent recovery analyses with field trial samples have consistently fallen within acceptable ranges. fao.org

Challenges in Multi-Residue Method Application

Multi-residue methods (MRMs) are designed to detect a large number of pesticides simultaneously, making them efficient for monitoring programs. The United States Food and Drug Administration (FDA) has developed several such methods. However, these general-purpose methods are not always suitable for all pesticide analytes due to the wide range of chemical properties.

Testing of this compound, along with the parent compound and other metabolites, through the FDA's multi-residue method protocols has been conducted. regulations.govpublications.gc.ca The results demonstrated that prothioconazole-derived residues, including this compound, were not adequately recovered. publications.gc.ca Consequently, it was concluded that the existing FDA multi-residue methods are not appropriate for determining residues of this compound for enforcement or monitoring purposes. regulations.govpublications.gc.ca This necessitates the use of specific, targeted analytical methods for its reliable quantification.

Radiovalidation and Independent Laboratory Validation

To provide the highest level of confidence in an analytical method, radiovalidation and independent laboratory validation (ILV) are often performed. Radiovalidation uses radio-labeled analytes (e.g., with ¹⁴C) to track the efficiency of the extraction process, ensuring that the method effectively recovers residues from the matrix. regulations.govfederalregister.govregulations.gov

An ILV involves a separate laboratory using the method protocol to analyze samples and demonstrate that they can achieve the performance characteristics reported by the original developing laboratory. regulations.govfederalregister.govepa.gov

The analytical methods for determining this compound in plant and animal commodities have undergone both radiovalidation and independent laboratory validation. regulations.govgovinfo.govfederalregister.govregulations.gov These validations have successfully shown that the methods, which typically involve extraction, hydrolysis, and LC-MS/MS analysis, can adequately and reliably quantify the residues of concern, including this compound. regulations.govgovinfo.govfederalregister.govgovinfo.gov

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| Prothioconazole | JAU 6476 |

| This compound | JAU 6476-4-hydroxy-desthio, Prothioconazole-4-hydroxy |

| Prothioconazole-desthio | JAU 6476-desthio |

| Prothioconazole-3-hydroxy-desthio (B590918) | JAU 6476-3-hydroxy-desthio |

| Prothioconazole sulfonic acid | JAU6476-sulfonic acid |

| 1,2,4-triazole | 1,2,4-T |

| Triazole alanine | TA |

| Triazole acetic acid | TAA |

Environmental Fate and Degradation Dynamics of the Metabolic Pathway

Aerobic and Anaerobic Soil Metabolism of Precursors Leading to Hydroxylated Products

Prothioconazole (B1679736), the parent compound, rapidly degrades in soil under both aerobic and anaerobic conditions, leading to the formation of several metabolites, including prothioconazole-desthio. This primary metabolite is then further transformed.

Under aerobic conditions, prothioconazole degrades quickly, with half-lives ranging from hours to a few days. regulations.gov Prothioconazole-desthio is a major product of this initial degradation. epa.govnih.gov Further hydroxylation of prothioconazole-desthio can occur, leading to the formation of hydroxylated products such as prothioconazole-3-hydroxy-desthio (B590918) and prothioconazole-4-hydroxy-desthio. nih.govapvma.gov.au While prothioconazole itself is not persistent, its desthio metabolite shows greater persistence in the soil environment. nih.govwikipedia.org Studies have shown that the combined residues of prothioconazole and its major degradates, including the desthio form, can have half-lives ranging from 462 to 1386 days in aerobic soil. regulations.gov

The formation of these hydroxylated metabolites is a key step in the degradation pathway of prothioconazole in soil. The persistence of prothioconazole-desthio and its subsequent hydroxylation are influenced by soil type, microbial activity, and oxygen availability.

Aquatic Biotransformation Processes Influencing Metabolite Formation

In aquatic environments, the transformation of prothioconazole also proceeds through the formation of prothioconazole-desthio. This biotransformation is influenced by both biotic and abiotic factors.

Aerobic aquatic metabolism plays a significant role in the degradation of prothioconazole, with the formation of prothioconazole-desthio being a primary step. epa.gov The half-life of prothioconazole in aerobic aquatic systems can range from 4 to 110 days. regulations.gov However, the resulting prothioconazole-desthio is more persistent, with the total residues of concern having half-lives of 42 to 101 days in aerobic aquatic systems. regulations.gov

Under anaerobic aquatic conditions, the degradation of prothioconazole and its metabolites is significantly slower. epa.gov Prothioconazole-desthio is stable under these conditions, contributing to its persistence in sediment and water. epa.govepa.gov

Studies have identified prothioconazole-desthio as a major metabolite in aquatic systems, and its subsequent hydroxylation can occur, although the rates and extent are influenced by the specific conditions of the water body. researchgate.net The biotransformation process in aquatic environments involves reactions such as desulfuration to form prothioconazole-desthio, followed by oxidative hydroxylation. nih.gov

Photodegradation Context in Aqueous Solutions and its Role in Metabolite Genesis

Photodegradation in aqueous solutions is another important pathway for the transformation of prothioconazole and the formation of its metabolites.

Prothioconazole is susceptible to photodegradation in water, with studies showing it degrades rapidly when exposed to simulated sunlight. nih.gov The primary product of this aqueous photolysis is prothioconazole-desthio. regulations.govfao.org The half-life of prothioconazole alone under aqueous photolysis conditions has been reported to be around 9.7 days. epa.gov

However, the resulting prothioconazole-desthio is significantly more resistant to further photodegradation. regulations.gov The combined half-life of prothioconazole and prothioconazole-desthio under aqueous photolysis is much longer, estimated at approximately 101 days. epa.govepa.gov This indicates that while sunlight contributes to the initial breakdown of the parent compound to prothioconazole-desthio, this metabolite is relatively stable in the presence of light in aquatic environments.

The rate of photodegradation can be influenced by factors such as pH and the presence of other substances in the water. For instance, photodegradation of prothioconazole is faster at higher pH values and is promoted by the presence of nitrates. researchgate.net

Microbial Degradation Pathways Affecting Metabolite Persistence

Microbial activity is a key driver in the degradation of prothioconazole and its metabolites in both soil and aquatic environments. The persistence of prothioconazole-desthio and its hydroxylated forms is largely determined by their susceptibility to microbial breakdown.

In aquatic systems, aerobic aquatic metabolism is the predominant means of degradation for the combined residues of concern, including prothioconazole-desthio. epa.gov However, even under aerobic conditions, the degradation can be slow. epa.gov The persistence of prothioconazole-desthio in aquatic environments is a concern due to its potential toxicity. researchgate.net

The structure of the microbial community can also influence the enantioselective degradation of prothioconazole, with certain microbial groups being associated with the preferential degradation of one enantiomer over the other. nih.gov

Mobility and Sorption Characteristics within Environmental Compartments (as a metabolite)

The mobility and sorption characteristics of prothioconazole-desthio determine its potential to move within and between different environmental compartments, such as soil and water.

Due to the rapid degradation of the parent prothioconazole, its adsorption coefficients have been difficult to calculate directly. epa.gov Therefore, the mobility of its major metabolite, prothioconazole-desthio, is often used as an indicator of the potential for movement of the residues.

Prothioconazole-desthio is generally considered to have moderate mobility in most soils. epa.govepa.gov Its organic carbon partition coefficient (Koc) values have been reported in the range of 523–625 mL/goc, which suggests a potential for leaching under certain soil conditions. regulations.gov This mobility means that prothioconazole-desthio could potentially contaminate groundwater, especially in permeable soils with a shallow water table. nih.gov

In aquatic systems, prothioconazole-desthio may bind to benthic sediments. epa.gov However, its moderate mobility suggests that it can also remain in the water column and be transported to surface waters. epa.gov The tendency of prothioconazole-desthio to remain bound to sediment has been observed in studies, where a significant portion of the applied radioactivity was associated with the sediment. bayer.com

Biological Role and Significance Within Agrochemical Systems

Its Position within the Overall Metabolic Cascade Influencing Fungicide Efficacy

Prothioconazole (B1679736) itself is a member of the triazolinthione class of fungicides. apvma.gov.au Its efficacy stems from the inhibition of the enzyme sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. fao.org The metabolic transformation of prothioconazole in plants, animals, and the environment leads to the formation of several metabolites, with prothioconazole-desthio being of primary importance. wikipedia.orgsemanticscholar.org

The metabolic cascade generally begins with the parent compound, prothioconazole, undergoing desulfuration (the loss of a sulfur atom) to form prothioconazole-desthio. fao.orgfao.org This conversion is critical, as prothioconazole-desthio is a potent antifungal agent itself and is often considered the primary toxicologically relevant compound responsible for the fungicidal activity observed after prothioconazole application. fao.orgnih.gov Studies have shown that prothioconazole is readily converted to its desthio form in fungal cells, and it is this metabolite that strongly inhibits the target enzyme, CYP51. nih.gov

Following its formation, prothioconazole-desthio can be further metabolized through oxidative hydroxylation. fao.orgsemanticscholar.org This process involves the addition of a hydroxyl (-OH) group to the phenyl ring of the prothioconazole-desthio molecule. This hydroxylation can occur at different positions, leading to various hydroxylated metabolites. Prothioconazole-4-hydroxy-desthio (also designated as M15) is one of these key hydroxylated derivatives, formed alongside isomers like prothioconazole-3-hydroxy-desthio (B590918) (M14). apvma.gov.aufao.org

Therefore, this compound is positioned as a secondary, yet significant, metabolite in the metabolic pathway of prothioconazole. While the initial conversion to prothioconazole-desthio is the key activation step for fungicidal efficacy, the subsequent formation of hydroxylated metabolites like this compound represents a further step in the biotransformation and potential detoxification pathway of the active compound. fao.orgsemanticscholar.org The presence of these hydroxylated metabolites is a crucial consideration for understanding the complete residue profile and the long-term fate of the fungicide in treated commodities. epa.gov

Contribution to Residue Profiles for Regulatory Definition and Monitoring

The formation of this compound and other metabolites directly impacts how regulatory agencies define and monitor pesticide residues in food products. The "residue definition" specifies which compounds (parent and/or metabolites) must be measured to ensure compliance with Maximum Residue Levels (MRLs) and to conduct dietary risk assessments.

For the purpose of enforcement and monitoring compliance with MRLs in plant-based commodities, the residue definition set by most regulatory bodies, including the Codex Alimentarius Commission, focuses on a single, key toxicological component. nih.govfao.org In the case of prothioconazole, the residue definition for enforcement in plant commodities is exclusively prothioconazole-desthio. nih.govfao.orgfao.org

This means that for routine monitoring, analytical methods are required to quantify the amount of prothioconazole-desthio. While other metabolites like this compound are known to be present, they are not included in the sum of residues for MRL enforcement in plants. semanticscholar.orgnih.gov The rationale is based on prothioconazole-desthio being the major and most toxicologically significant residue found in plants. wikipedia.orgsemanticscholar.org

Table 1: Regulatory Residue Definition for Prothioconazole in Plant Commodities

| Regulatory Purpose | Commodity Type | Residue Definition | Included Compounds |

| Enforcement | Plant Commodities | Prothioconazole-desthio | Prothioconazole-desthio |

| Risk Assessment | Plant Commodities | Sum of prothioconazole-desthio and related metabolites | Prothioconazole-desthio and all metabolites containing the core moiety, expressed as prothioconazole-desthio. nih.gov |

In contrast to plant commodities, the residue definition for animal products is more comprehensive, particularly for dietary risk assessment. This is due to the different metabolic pathways in livestock and the potential for metabolites to accumulate in tissues, milk, and eggs.

For animal commodities, regulatory bodies like the Codex Alimentarius Commission and the U.S. Environmental Protection Agency (EPA) have established a broader residue definition for the purpose of dietary risk assessment. fao.orgfao.orgregulations.govregulations.govregulations.gov This definition includes not only prothioconazole-desthio but also its hydroxylated metabolites. Specifically, the residue definition for risk assessment in animal commodities is the sum of prothioconazole-desthio, prothioconazole-desthio-3-hydroxy (M14), and prothioconazole-desthio-4-hydroxy (M15), along with their conjugates, all expressed as prothioconazole-desthio. fao.orgfao.orgfao.orgwho.int

The inclusion of this compound in this definition underscores its importance as a significant residue component in animal-derived foods. fao.org Detectable residues of this compound have been observed in the liver and kidneys of ruminants in metabolism studies. apvma.gov.au Therefore, to accurately assess the total dietary exposure and potential risk to consumers from animal products, it is necessary to measure and sum these specific metabolites. For enforcement purposes in animal commodities, the definition is often simplified to just prothioconazole-desthio. fao.orgfao.org

Table 2: Regulatory Residue Definition for Prothioconazole in Animal Commodities

| Regulatory Purpose | Commodity Type | Residue Definition | Included Compounds |

| Enforcement | Animal Commodities | Prothioconazole-desthio | Prothioconazole-desthio. fao.org |

| Dietary Risk Assessment | Animal Commodities | Sum of prothioconazole-desthio and its hydroxylated metabolites | Prothioconazole-desthio, Prothioconazole-desthio-3-hydroxy, This compound , and their conjugates (expressed as prothioconazole-desthio). fao.orgfao.orgwho.int |

Advanced Research Perspectives and Future Directions

Investigation of Stereoisomeric Behavior and Enantioselectivity in its Formation and Fate

Prothioconazole (B1679736) and its primary, more toxic metabolite, prothioconazole-desthio, are chiral compounds, meaning they exist as enantiomers (non-superimposable mirror images). researchgate.netnih.govnih.gov The formation of prothioconazole-desthio from its parent compound can be enantioselective. For instance, in human liver microsomes, the formation of the (+)-D-PTC (prothioconazole-desthio) enantiomer was found to be more extensive than the (-)-D-PTC enantiomer. researchgate.net

Further research is critical to determine if the subsequent hydroxylation to form Prothioconazole-4-hydroxy-desthio also exhibits stereoselectivity. The specific enantiomers of prothioconazole-desthio may be hydroxylated at different rates and positions, leading to varying concentrations of the resulting R- and S-enantiomers of this compound.

Studies have shown enantioselective degradation for the parent compound in soil, where the R-prothioconazole enantiomer degraded preferentially. nih.gov However, in the same study, no obvious enantioselective behavior was observed for the prothioconazole-desthio metabolite. nih.gov The stereoselective toxicity of prothioconazole and prothioconazole-desthio has been observed in organisms like Lemna minor, where the S-enantiomer of prothioconazole-desthio (S-PTD) was found to be the most toxic. researchgate.net Understanding the enantiomeric behavior of this compound is therefore crucial for accurate risk assessment, as different stereoisomers may exhibit unique toxicological profiles and environmental persistence. Future studies should employ chiral analytical methods to resolve and quantify the individual enantiomers of this compound in various environmental and biological samples.

Comprehensive Structural Elucidation of Minor and Novel Metabolites

The biotransformation of prothioconazole leads to a variety of metabolites. While prothioconazole-desthio is the major product, several hydroxylated derivatives, including this compound, have been identified. fao.orgepa.gov In animal commodities, the residue definition for risk assessment includes the sum of prothioconazole-desthio and its 3-hydroxy and 4-hydroxy metabolites (M14 and M15, respectively) along with their conjugates. fao.org

Future research must focus on identifying and structurally characterizing other minor metabolites that may be formed alongside this compound. For example, metabolites like prothioconazole-3-hydroxy-desthio (B590918), prothioconazole-5-hydroxy-desthio, and prothioconazole-6-hydroxy-desthio have also been noted. nih.govnih.gov

A significant area for investigation is the characterization of conjugated metabolites. Prothioconazole-desthio-4-hydroxy-glucoside, a phase II metabolite, has been identified, highlighting the need to investigate other potential glucuronide or glycoside conjugates. fao.orgschd-shimadzu.com Elucidating the full profile of these minor and conjugated metabolites is essential for a complete understanding of the metabolic pathway and for developing comprehensive analytical methods that capture all relevant residues.

Mechanistic Studies of Biotransformation Pathways in Diverse Agro-Ecosystems

This compound is formed through a multi-step biotransformation process. The initial step is the desulfuration of the parent prothioconazole to yield prothioconazole-desthio. fao.org This is followed by Phase I metabolism, specifically an oxidative hydroxylation of the phenyl ring, to produce various hydroxylated isomers, including the 4-hydroxy variant. fao.org

These transformation pathways are known to occur in different environmental compartments. In soil and aquatic systems, prothioconazole rapidly transforms, with prothioconazole-desthio being a major and persistent product. publications.gc.caresearchgate.net Metabolism in plants and animals also leads to the formation of hydroxylated desthio metabolites. fao.orgepa.gov For example, 4-hydroxy prothioconazole was found in goat liver, and various hydroxylated desthio metabolites have been identified in residue trials for crops like sugar beets. epa.govnih.gov

Future research should conduct detailed mechanistic studies to understand how varying environmental conditions in diverse agro-ecosystems—such as soil type, microbial population, pH, and temperature—influence the rate and pathway of these transformations. Understanding these mechanisms is key to predicting the formation and persistence of this compound in different agricultural settings.

Development of High-Throughput Analytical Methods for Complex Matrices

The detection and quantification of this compound and related metabolites in complex matrices like soil, water, and biological tissues require sophisticated analytical methods. Currently, methods based on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) are predominantly used. nih.govfao.orgtind.io

Several validated methods exist for the determination of prothioconazole-desthio and its hydroxylated forms. These methods typically involve extraction with an acetonitrile (B52724)/water mixture, a cleanup step using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS. fao.orgapvma.gov.au For example, a modified Method 00979 is used to analyze for multiple hydroxy-desthio metabolites, including the 4-hydroxy isomer, in sugar beet roots. nih.gov The limit of quantification (LOQ) for these methods is typically in the range of 0.01 to 0.05 mg/kg depending on the matrix. nih.govapvma.gov.au

The development of high-throughput methods is a key research priority. This involves optimizing sample preparation to reduce analysis time and costs, as well as developing enantioselective methods capable of separating and quantifying the individual stereoisomers of this compound. nih.gov Such advancements are crucial for large-scale monitoring programs and for supporting more detailed enantioselective risk assessments.

| Method Type | Analytes | Matrix | Detection | Key Features | Reference |

| UPLC-MS/MS | Prothioconazole & Prothioconazole-desthio enantiomers | Agricultural & Environmental Samples | MS/MS | Chiral separation | nih.gov |

| HPLC-MS/MS | Prothioconazole-desthio & Hydroxylated metabolites | Sugar Beet Roots | MS/MS | Includes hydrolysis step for conjugates | nih.gov |

| RP-HPLC-MS/MS | Prothioconazole, Prothioconazole-desthio & Hydroxylated metabolites | Animal Tissues | Mass Spectrometry | Acid hydrolysis to liberate conjugates | apvma.gov.au |

| HPLC-MS/MS | Prothioconazole-desthio | Cereals, Oilseed Rape | Electrospray MS/MS | Validated for various plant materials | tind.io |

Integrated Modeling Approaches for Predicting Metabolite Fate and Distribution

Predicting the environmental concentration, fate, and transport of this compound requires integrated modeling approaches. Current risk assessments for prothioconazole often use a "total toxics residue approach," which considers the parent compound and its major degradates like prothioconazole-desthio and prothioconazole-S-methyl. epa.gov

These models rely on key input parameters such as degradation half-lives (DT50 values) in soil and water. bayer.comregulations.gov The available data indicate that the desthio metabolite is significantly more persistent than the parent compound. regulations.gov To improve predictive accuracy, future models must be refined to specifically include the formation and degradation kinetics of secondary metabolites like this compound.

This requires generating specific data on its sorption characteristics (Koc), degradation rates in different media, and potential for leaching. Furthermore, integrating these models with geographic information systems (GIS) and data on agricultural practices will allow for spatially explicit predictions of where this compound is likely to accumulate in the environment. Such integrated models are indispensable tools for proactive environmental management and risk assessment.

Q & A

Q. What analytical methods are recommended for detecting Prothioconazole-4-hydroxy-desthio in plant and animal tissues?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its sensitivity and specificity. Key steps include:

- Sample preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for plant tissues or solid-phase extraction (SPE) for animal matrices.

- Validation : Include parameters like limit of detection (LOD: ≤0.01 mg/kg), limit of quantification (LOQ: ≤0.05 mg/kg), recovery rates (70–120%), and matrix-matched calibration .

- Reference standards : Use isotopically labeled internal standards to correct for matrix effects.

Table 1 : Maximum Residue Limits (MRLs) for this compound in Selected Commodities

| Commodity | MRL Range (mg/kg) |

|---|---|

| Strawberries | 0.2–2.5 |

| Wheat | 0.5–50 |

| Soybeans | 2–50 |

| Barley | 1.5–50 |

| Source: Approval Report M1010 (2014) . |

Q. How can the synthesis of this compound be optimized for improved yield?

Methodological Answer: The synthesis involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours, followed by crystallization. To optimize yield:

- Solvent selection : DMSO is critical for solubility; alternatives like dimethylformamide (DMF) may reduce yield.

- Reaction time : Extend reflux time to 24 hours (monitored via TLC) to ensure complete conversion.

- Crystallization : Use a water-ethanol mixture (1:3 ratio) for higher purity. Current yields average 65% but can reach 75% with controlled cooling .

Q. What are the primary metabolic pathways of this compound in agricultural systems?

Methodological Answer: this compound undergoes hydroxylation and conjugation in plants and animals. Key steps:

- Phase I metabolism : Hydroxylation at the 3- or 4-position, mediated by cytochrome P450 enzymes.

- Phase II metabolism : Glucuronidation or sulfation for excretion.

- Analytical validation : Use radiolabeled studies (e.g., ¹⁴C tracing) in controlled hydroponic or soil systems to track metabolites .

Advanced Research Questions

Q. How can researchers validate analytical methods for this compound in complex matrices?

Methodological Answer: Follow ICH guidelines for method validation:

- Specificity : Test interference from co-occurring metabolites (e.g., Prothioconazole-desthio).

- Linearity : Establish a calibration curve (R² ≥0.99) across the expected concentration range.

- Robustness : Vary HPLC column temperatures (±5°C) and mobile phase pH (±0.2) to assess reproducibility.

- Cross-lab validation : Collaborate with ≥3 independent labs using harmonized protocols .

Q. How should contradictions in degradation half-life data for this compound be resolved?

Methodological Answer: Conflicting half-life values (e.g., soil vs. aquatic systems) require:

- Meta-analysis : Aggregate data from peer-reviewed studies (minimum n=10) and apply heterogeneity tests (I² statistic).

- Covariate adjustment : Control for variables like soil pH, organic matter, or microbial activity.

- Sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty in degradation models .

Q. What experimental designs are suitable for assessing the ecological impact of this compound on non-target organisms?

Methodological Answer: Apply the PICOT framework for hypothesis-driven studies:

- Population : Soil microbiota or aquatic invertebrates (e.g., Daphnia magna).

- Intervention/Exposure : Graded concentrations (e.g., 0.1–10 mg/kg).

- Comparator : Untreated controls or reference compounds (e.g., azole fungicides).

- Outcome : Biomarkers like ATP production or enzyme inhibition (e.g., CYP51).

- Timing : Acute (48–96 hours) vs. chronic (28-day) exposure .

Q. How can multi-omics approaches elucidate the mode of action of this compound?

Methodological Answer: Integrate transcriptomics, proteomics, and metabolomics:

- Transcriptomics : RNA-seq to identify dysregulated genes (e.g., sterol biosynthesis pathways).

- Proteomics : LC-MS/MS to quantify protein expression changes (e.g., ergosterol synthesis enzymes).

- Metabolomics : NMR or HRMS to profile sterol intermediates.

- Data integration : Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to map interactions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Non-linear regression : Fit data to Hill or Log-logistic models (e.g., EC₅₀ estimation).

- Benchmark dose (BMD) modeling : Calculate lower confidence limits (BMDL) for risk assessment.

- Mixed-effects models : Account for nested data structures (e.g., repeated measures across time) .

Data Contradiction and Synthesis

Q. How can researchers reconcile discrepancies in this compound’s adsorption coefficients (Kd) across studies?

Methodological Answer:

- Standardized testing : Adopt OECD Guideline 106 for batch equilibrium studies.

- Soil characterization : Report clay content, cation exchange capacity (CEC), and organic carbon (OC%) for cross-study comparisons.

- Machine learning : Train random forest models on OC%, pH, and Kd data to identify key predictors .

Q. What methodologies are recommended for long-term soil persistence studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.